molecular formula C19H18BrN3O2S3 B11695343 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide

Cat. No.: B11695343
M. Wt: 496.5 g/mol
InChI Key: BIWDHHJJAZZYOS-QINSGFPZSA-N
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Description

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a complex organic compound that features a thiazolidine ring, a bromophenyl group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Thiazole Moiety: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.

    Industrial Applications: It may be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Protein Binding: The compound can interact with proteins, altering their function and activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
  • 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

Uniqueness

The unique combination of the bromophenyl group, thiazolidine ring, and thiazole moiety in 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide provides distinct chemical properties and biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C19H18BrN3O2S3

Molecular Weight

496.5 g/mol

IUPAC Name

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide

InChI

InChI=1S/C19H18BrN3O2S3/c20-14-7-5-13(6-8-14)12-15-17(25)23(19(26)28-15)10-3-1-2-4-16(24)22-18-21-9-11-27-18/h5-9,11-12H,1-4,10H2,(H,21,22,24)/b15-12-

InChI Key

BIWDHHJJAZZYOS-QINSGFPZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Br

Origin of Product

United States

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